molecular formula C15H17NO2S B2408018 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid CAS No. 401596-74-5

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B2408018
CAS No.: 401596-74-5
M. Wt: 275.37
InChI Key: DAAHOEKJSSYDKX-UHFFFAOYSA-N
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Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid is a complex organic compound that features a pyrrole ring fused with a benzothiophene structure

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-9-7-8-10(2)16(9)13-11-5-3-4-6-12(11)19-14(13)15(17)18/h7-8H,3-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAHOEKJSSYDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC3=C2CCCC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid typically involves the condensation of a pyrrole derivative with a benzothiophene precursor. One common method includes the reaction of 2,5-dimethylpyrrole with a suitable benzothiophene carboxylic acid derivative under acidic or basic conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or aldehydes .

Scientific Research Applications

Analgesic Activity

Recent studies have demonstrated that derivatives of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid exhibit significant analgesic properties. For instance, research published in Chimica Techno Acta evaluated the analgesic effects of synthesized derivatives using the "hot plate" method on mice. The results indicated that these compounds possess analgesic effects that surpass those of conventional analgesics like metamizole .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In a study focusing on obesity-induced inflammation, it was found that 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid could ameliorate inflammation by modulating the mTORC1 signaling pathway. This modulation is crucial as mTORC1 is a central regulator in cellular metabolism and growth, linking nutrient availability to cellular functions .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions including cyclization and decyclization processes. The derivatives synthesized have shown varied biological activities depending on the substituents attached to the core structure. For example, modifications at the carboxylic acid position can significantly influence the pharmacological profile of the resulting compounds .

Case Study 1: Analgesic Efficacy

In a controlled experiment with outbred white mice, several derivatives were tested for their pain-relieving capabilities. The study concluded that specific structural modifications led to enhanced efficacy compared to standard analgesics. The compounds were administered intraperitoneally and assessed for pain response using thermal stimuli .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory mechanism of action in diet-induced obesity models. The study highlighted that treatment with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid resulted in reduced inflammatory markers and improved metabolic parameters in treated subjects compared to controls .

Data Table: Summary of Biological Activities

Compound Activity Study Reference
This compoundAnalgesicChimica Techno Acta
4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidAnti-inflammatoryPubMed

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • 2,5-dimethyl-1H-pyrrol-1-yl)acetic acid

Uniqueness

What sets 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid apart from similar compounds is its unique combination of the pyrrole and benzothiophene rings, which imparts distinct chemical and biological properties.

Biological Activity

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound can be structurally represented as follows:

PropertyDescription
Chemical Formula C13H15N1O2S1
Molecular Weight 251.33 g/mol
IUPAC Name This compound

Antiproliferative Effects

Research indicates that derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene exhibit significant antiproliferative activity. Specifically, compounds containing the pyrrole moiety have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that related compounds possess cytotoxic effects in human cancer cell lines and sea urchin embryos .

Analgesic Activity

In vivo studies have assessed the analgesic properties of related compounds. One study utilized the “hot plate” method on outbred mice and found that derivatives of tetrahydrobenzo[b]thiophene exhibited analgesic effects greater than that of standard analgesics like metamizole . This suggests a potential for development in pain management therapies.

Lipid Metabolism Regulation

Another area of interest is the compound's effect on lipid metabolism. A related compound was shown to inhibit the SREBP-1c pathway in diet-induced obesity models. This inhibition resulted in reduced hepatic lipid accumulation and improved glucose tolerance in treated mice . The mechanism involved increased phosphorylation of AMPK and suppression of mTOR signaling pathways.

Case Study 1: Antiproliferative Activity

A study focused on a series of pyrrole-containing compounds demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle proteins .

Case Study 2: Analgesic Properties

In a controlled trial involving various animal models, derivatives of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene were administered to evaluate their analgesic effects. Results indicated significant pain relief compared to control groups, warranting further exploration into their clinical applications .

Antiproliferative Mechanism

The antiproliferative effects are primarily attributed to the induction of apoptosis via mitochondrial pathways and the activation of caspases. Additionally, these compounds may disrupt microtubule formation during mitosis .

Lipid Regulation Mechanism

The lipid-regulating effects are mediated through the modulation of transcription factors such as SREBP-1c. By inhibiting this pathway, the compounds effectively reduce lipid synthesis and promote fatty acid oxidation in hepatocytes .

Q & A

Q. What are the key structural features and synthesis routes for this compound?

The compound features a benzo[b]thiophene core fused with a tetrahydro ring and a 2,5-dimethylpyrrole substituent. Its molecular formula is C₁₁H₁₁NO₂S (MW: 220.27 g/mol) . A common synthesis route involves refluxing precursors like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with acetic acid under controlled conditions, achieving yields up to 60% after recrystallization . Key intermediates include azido-thiophene carboxylates, which can undergo cyclization or coupling reactions .

Q. How is this compound characterized analytically?

Characterization relies on:

  • Melting point analysis : Reported melting points for related derivatives range from 195–214°C, critical for verifying purity .
  • Elemental analysis : Used to confirm stoichiometry (e.g., C, H, N, S percentages) .
  • InChI identifiers : Unique structural descriptors (e.g., 1S/C11H11NO2S) aid in database searches .

Advanced Research Questions

Q. What strategies optimize synthetic yields for derivatives with modified substituents?

Yield optimization involves:

  • Solvent selection : Glacial acetic acid is preferred for cyclization due to its protonating ability .
  • Temperature control : Reflux conditions (e.g., 10 hours at 100°C) balance reaction completion and byproduct suppression .
  • Recrystallization : Ethanol/dioxane mixtures improve purity post-synthesis . For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) on the pyrrole ring requires anhydrous conditions to prevent hydrolysis .

Q. How can structure-activity relationship (SAR) studies guide anti-inflammatory applications?

SAR studies on benzo[b]thiophene derivatives reveal:

  • Substituent effects : Hydroxypropoxy or diaryl groups at the 4,5-positions enhance anti-inflammatory activity by modulating COX-2 inhibition .
  • Bioisosteric replacements : Replacing the carboxylic acid with amides (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid amide) improves membrane permeability .
  • In vitro assays : Use LPS-induced macrophage models to quantify TNF-α suppression, correlating with substituent polarity .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or inflammatory stimuli (LPS vs. IL-1β) .
  • Purity thresholds : Ensure >97% purity via HPLC (C18 columns, acetonitrile/water gradients) to exclude confounding impurities .
  • Dose-response validation : Replicate results across multiple concentrations (e.g., 1–100 µM) to confirm EC₅₀ consistency .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular docking : Use the compound’s InChI structure to model interactions with cyclooxygenase (COX) or NF-κB pathways. Software like AutoDock Vina assesses binding affinities to active sites .
  • DFT calculations : Evaluate electron density distribution to identify reactive sites for electrophilic substitution .

Methodological Guidance

Q. How to design stability studies under physiological conditions?

  • Thermal stability : Perform TGA/DSC to assess decomposition above 200°C .
  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via UV-Vis at λ_max ≈ 270 nm .
  • Light sensitivity : Store in amber vials under nitrogen to prevent photolytic cleavage of the thiophene ring .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Rodent models : Administer orally (10–50 mg/kg) and measure plasma concentrations via LC-MS/MS. The tetrahydrobenzo[b]thiophene scaffold shows moderate bioavailability (~40%) due to first-pass metabolism .
  • Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track accumulation in inflamed tissues .

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